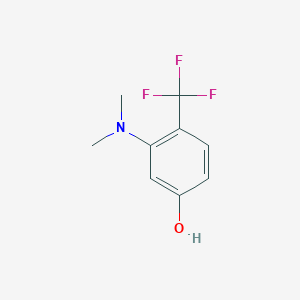
3-(Dimethylamino)-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone, along with catalysts and bases to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-4-(trifluoromethyl)phenol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl and dimethylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and other nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .
Applications De Recherche Scientifique
3-(Dimethylamino)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can participate in hydrogen bonding and other interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-(Dimethylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-(Dimethylamino)-4-(methyl)phenol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
3-(Dimethylamino)-4-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylamino group provides additional reactivity and potential for hydrogen bonding .
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)8-5-6(14)3-4-7(8)9(10,11)12/h3-5,14H,1-2H3 |
Clé InChI |
JPYHLAXNWBLQEF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















